

An In-Depth Technical Guide to the Safe Handling of 1-(Phenylsulfonyl)piperazine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **1-(Phenylsulfonyl)piperazine**

Cat. No.: **B087590**

[Get Quote](#)

Authored for Drug Development Professionals, Researchers, and Scientists

This document provides a comprehensive overview of the essential safety protocols and handling guidelines for **1-(Phenylsulfonyl)piperazine**. As a compound frequently utilized in medicinal chemistry and drug development, a thorough understanding of its properties and potential hazards is paramount for ensuring laboratory safety and experimental integrity.[\[1\]](#)[\[2\]](#)[\[3\]](#) This guide moves beyond mere procedural lists to provide a framework of self-validating safety systems, grounded in the physicochemical nature of the compound.

Compound Identification and Physicochemical Properties

A foundational element of safe handling is a precise understanding of the substance's identity and physical characteristics. This knowledge informs everything from storage conditions to the selection of appropriate personal protective equipment.

Table 1: Chemical Identification

Identifier	Value
Chemical Name	1-(Phenylsulfonyl)piperazine
Synonyms	N-(Phenylsulfonyl)piperazine
CAS Number	14172-55-5 [4] [5]
Molecular Formula	C ₁₀ H ₁₄ N ₂ O ₂ S [5]
Molecular Weight	226.30 g/mol [5]

| InChI Key| NANQJUFFKXWVJR-UHFFFAOYSA-N[\[6\]](#) |

Table 2: Physical and Chemical Properties

Property	Value	Source
Physical Form	White to Yellow Solid	[6]
Storage Temperature	Room Temperature, under inert atmosphere	[6] [7]
Boiling Point	Data not readily available	
Melting Point	Data not readily available for this specific compound. A related derivative, Piperazine, 1-(phenylsulfonyl)-4-(2-pyridinyl)-, has a melting point of 154-157 °C. [8]	

| Solubility | Data not readily available | |

Hazard Identification and Risk Assessment

1-(Phenylsulfonyl)piperazine is classified as a hazardous substance. The primary risks are associated with irritation to the skin, eyes, and respiratory system. A thorough risk assessment is mandatory before any handling of this compound.

GHS Hazard Classification:

- Acute Toxicity, Oral (Category 4): Harmful if swallowed.[[9](#)]
- Skin Irritation (Category 2): Causes skin irritation.[[10](#)][[11](#)]
- Serious Eye Irritation (Category 2/2A): Causes serious eye irritation.[[10](#)][[11](#)]
- Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[[10](#)][[11](#)]

Signal Word: Warning[[6](#)][[10](#)]

Hazard Statements (H-Statements):

- H302: Harmful if swallowed.[[9](#)]
- H315: Causes skin irritation.[[11](#)]
- H319: Causes serious eye irritation.[[11](#)]
- H335: May cause respiratory irritation.[[11](#)]

Precautionary Statements (P-Statements):

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[[10](#)]
- P264: Wash skin thoroughly after handling.[[10](#)]
- P271: Use only outdoors or in a well-ventilated area.[[10](#)]
- P280: Wear protective gloves/protective clothing/eye protection/face protection.[[10](#)]
- P302+P352: IF ON SKIN: Wash with plenty of water.[[10](#)]
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[[10](#)]

Expert Rationale: The primary hazard of this solid compound stems from its potential to form airborne dust during handling. Fine particulates increase the risk of inhalation, leading to respiratory tract irritation, and can easily come into contact with skin and eyes.[12][13] Therefore, all control measures are fundamentally designed to minimize dust generation and prevent contact.

Engineering and Administrative Controls

The first line of defense in mitigating exposure is a robust system of engineering and administrative controls. Personal Protective Equipment (PPE) should always be considered the final layer of protection.

- Ventilation: All manipulations of **1-(Phenylsulfonyl)piperazine** powder must be conducted in a certified chemical fume hood or a powder containment hood.[12] This is non-negotiable. The rationale is to capture any generated dust at the source, preventing it from entering the breathing zone of the operator and the general laboratory environment.
- Designated Area: Establish a designated area within the laboratory specifically for working with this compound.[12] This area should be clearly labeled and equipped with all necessary safety equipment. The purpose is to contain potential contamination and prevent inadvertent exposure of personnel not directly involved in the procedure.
- Work Surface: Cover the work surface within the fume hood with disposable, absorbent bench paper.[14] This practice simplifies cleanup and provides a clear visual indicator of any spills.

Personal Protective Equipment (PPE)

Proper selection and use of PPE are critical for preventing direct contact with the chemical.

- Eye and Face Protection: Chemical safety goggles are mandatory.[15] If there is a significant risk of splashing or dust generation, a face shield should be worn in addition to goggles.
- Hand Protection: Nitrile gloves are recommended. Always inspect gloves for tears or punctures before use. Change gloves immediately if they become contaminated, and always wash hands thoroughly with soap and water after removing gloves.[16] The rationale for

immediate changing is that chemical residue on a glove can be transferred to other surfaces, leading to widespread contamination.

- Protective Clothing: A standard laboratory coat must be worn and fully buttoned. For procedures with a higher risk of dust generation, disposable arm sleeves are recommended to protect exposed skin between the glove cuff and the lab coat sleeve.[16]
- Respiratory Protection: When engineering controls are not sufficient to maintain exposure below permissible limits, a NIOSH-approved respirator may be required.[13] Consult with your institution's Environmental Health and Safety (EHS) department for proper respirator selection and fit-testing.

Detailed Experimental Protocols

Adherence to standardized protocols is essential for both safety and experimental reproducibility. The following step-by-step procedures are designed to minimize exposure.

Causality Statement: This protocol is designed to prevent the aerosolization of fine powder, which is the primary route of respiratory exposure.[14]

- Preparation: Don all required PPE. Ensure the chemical fume hood is operational and the work surface is prepared with disposable bench paper.
- Tare Container: Place a tared, sealable container (e.g., a vial with a screw cap) on the analytical balance, which should ideally be located inside the hood or an enclosure.[12] If the balance is outside the hood, tare the container, bring it into the hood for powder addition, seal it, and then return it to the balance for weighing.
- Powder Transfer: Use a small, dedicated spatula to carefully transfer the powder from the stock bottle to the tared container. Avoid pouring directly from the bottle, as this can generate significant dust.[14] Transfer small amounts incrementally to minimize disturbance.
- Sealing and Cleaning: Once the desired amount is transferred, securely seal the container. Carefully wipe the spatula with a damp cloth or towel before removing it from the hood. Decontaminate the exterior of the sealed container before removing it from the designated area.

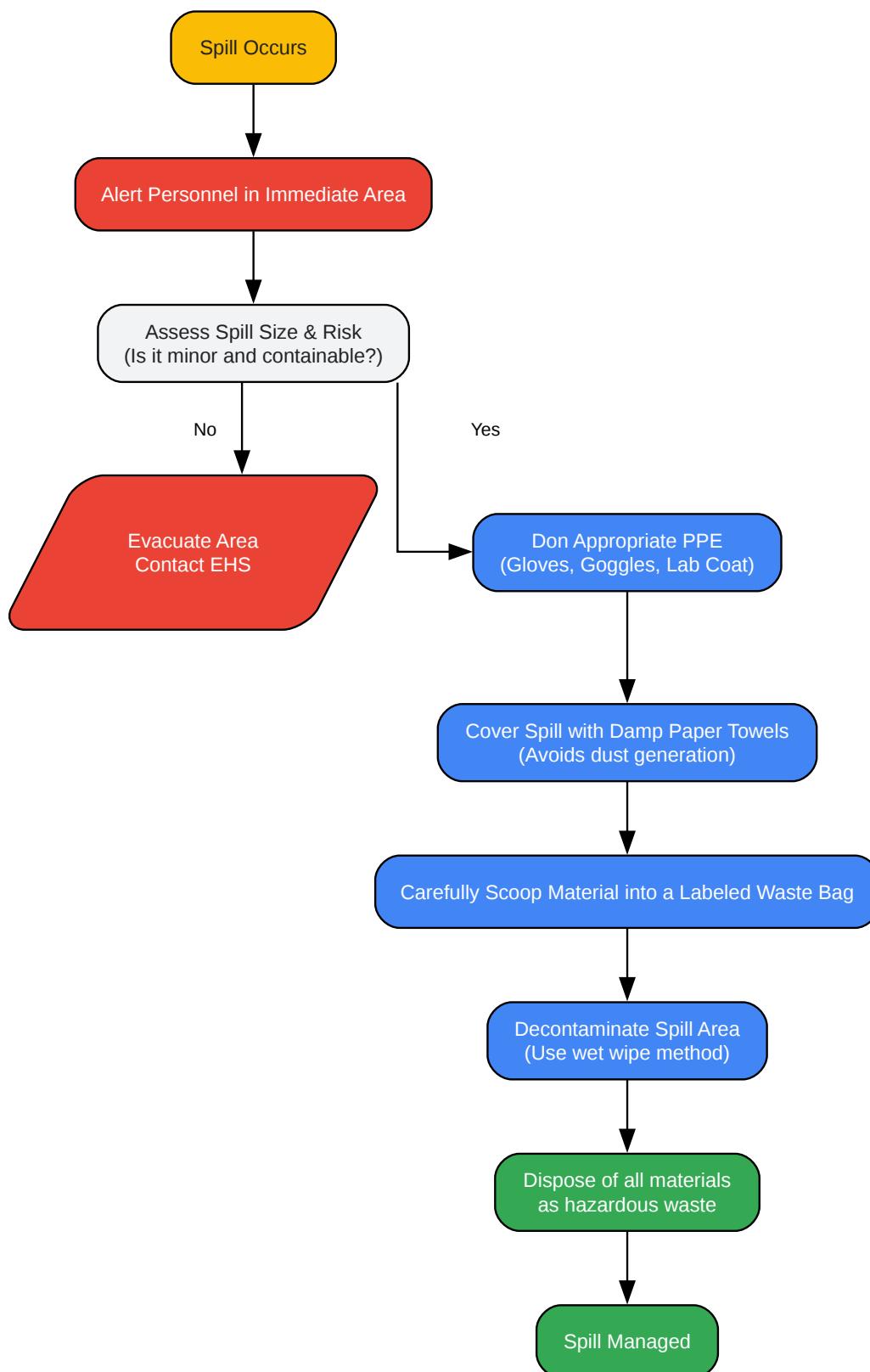
- **Cleanup:** Promptly clean any residual powder on the work surface using a wet wipe or HEPA vacuum. Do not use a dry brush, as this will aerosolize the dust.[14]

Causality Statement: This protocol mitigates the risk of splashes and inhalation of solvent vapors.

- **Preparation:** Conduct this procedure entirely within a chemical fume hood.
- **Solvent Addition:** Uncap the weighed container of **1-(Phenylsulfonyl)piperazine**. Using a pipette or dispenser, slowly add the desired solvent to the container.[15] Direct the solvent stream to the side of the container to avoid splashing the powder.
- **Dissolution:** Cap the container and mix by gentle swirling, vortexing, or sonication until the solid is fully dissolved. If heating is required, use a controlled heating block and ensure the container is appropriately vented if pressure buildup is a possibility.
- **Final Handling:** Once in solution, the risk of powder inhalation is eliminated. However, standard precautions for handling the solvent in use must be strictly followed.[14]

Stability and Reactivity

- **Chemical Stability:** The material is stable under normal ambient and anticipated storage and handling conditions.[10]
- **Incompatible Materials:** Avoid contact with strong oxidizing agents and strong acids.[13] The rationale is that such contact could lead to vigorous, exothermic reactions.
- **Hazardous Decomposition Products:** Upon combustion, this compound may produce toxic fumes, including carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NO_x), and sulfur oxides (SO_x).[10]


Accidental Release and Emergency Procedures

Preparedness is key to effectively managing an accidental release.

- **Eye Contact:** Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[10]

- Skin Contact: Immediately remove all contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[10]
- Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[10]
- Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.

The following diagram outlines the logical flow for responding to a minor powder spill within a laboratory setting.

[Click to download full resolution via product page](#)

Caption: Workflow for minor spill response of **1-(Phenylsulfonyl)piperazine**.

Storage and Disposal

- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10] Keep under an inert atmosphere.[7] The rationale for a tightly sealed container is to prevent absorption of moisture and carbon dioxide from the air, which can react with piperazine-like structures.[17]
- Disposal: All waste material, including contaminated PPE and cleaning materials, must be disposed of as hazardous chemical waste.[10] Dispose of contents and container in accordance with all local, state, and federal regulations. Do not allow the product to enter drains.[11]

References

- 1-(Benzenesulfonyl)-4-[(4-chlorophenyl)-phenylmethyl]piperazine | C23H23ClN2O2S | CID 25123144 | PubChem.[Link]
- Weighing Hazardous Powders in the Laboratory | Environment, Health & Safety, University of California, Berkeley.[Link]
- Chemical Safety Guidelines - Toxic and Health Hazard Powders | University of Washington.[Link]
- Standard operating procedure for hazardous chemicals Handling of nanomaterials | The University of Texas
- LABORATORY CHEMICAL SAFETY AND PROCEDURES MANUAL | University of Lethbridge.[Link]
- Safe Handling Practices for Laboratory Chemicals | GZ Industrial Supplies.[Link]
- CAS 14172-55-5 | **1-(Phenylsulfonyl)piperazine** | Alchem Pharmtech.[Link]
- Safety Data Sheet - 1-(Methylsulfonyl)piperazine hydrochloride | Angene Chemical.[Link]
- Material Safety Data Sheet - Piperazine, anhydrous, 99% | Cole-Parmer.[Link]
- 1-Phenylpiperazine | C10H14N2 | CID 7096 | PubChem.[Link]
- Synthesis and Preliminary Antiproliferative Activity of Novel 4-Substituted Phenylsulfonyl Piperazines with Tetrazole Moiety | ResearchG
- Ethyl 4-(phenylsulfonyl)
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 | National Center for Biotechnology Inform
- Structure activity refinement of phenylsulfonyl piperazines as antimalarials that block erythrocytic invasion | PubMed.[Link]
- Identification of 2-(4-(Phenylsulfonyl)piperazine-1-yl)pyrimidine Analogues as Novel Inhibitors of Chikungunya Virus | PubMed.[Link]

- Piperazine | Wikipedia. [Link]
- 1,4-Bis(phenylsulfonyl)piperazine | C16H18N2O4S2 | CID 227663 | PubChem. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure activity refinement of phenylsulfonyl piperazines as antimalarials that block erythrocytic invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of 2-(4-(Phenylsulfonyl)piperazine-1-yl)pyrimidine Analogues as Novel Inhibitors of Chikungunya Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. alchempharmtech.com [alchempharmtech.com]
- 5. 14172-55-5 Cas No. | 1-(Phenylsulfonyl)piperazine | Matrix Scientific [matrixscientific.com]
- 6. 1-(Phenylsulfonyl)piperazine | 14172-55-5 [sigmaaldrich.com]
- 7. 错误页 [amp.chemicalbook.com]
- 8. Piperazine, 1-(phenylsulfonyl)-4-(2-pyridinyl)- CAS#: 74130-03-3 [m.chemicalbook.com]
- 9. 1-(Benzenesulfonyl)-4-[(4-chlorophenyl)-phenylmethyl]piperazine | C23H23ClN2O2S | CID 25123144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. fishersci.com [fishersci.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. safety.duke.edu [safety.duke.edu]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 14. ehs.wisc.edu [ehs.wisc.edu]
- 15. gz-supplies.com [gz-supplies.com]
- 16. tmi.utexas.edu [tmi.utexas.edu]
- 17. Piperazine - Wikipedia [en.wikipedia.org]

- To cite this document: BenchChem. [An In-Depth Technical Guide to the Safe Handling of 1-(Phenylsulfonyl)piperazine]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b087590#1-phenylsulfonyl-piperazine-safety-and-handling-guidelines>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com